4-(Trifluoromethyl)oxolane-3-carboxamide

lipophilicity physicochemical profiling drug-likeness

4-(Trifluoromethyl)oxolane-3-carboxamide (CAS 2172035-70-8) is a fluorinated heterocyclic building block comprising a tetrahydrofuran (oxolane) ring substituted at the 4-position with a trifluoromethyl (–CF₃) group and at the 3-position with a primary carboxamide (–CONH₂) group, with molecular formula C₆H₈F₃NO₂ and molecular weight 183.13 g/mol. The compound is achiral as the isolated racemate but possesses two undefined stereocenters (C-3 and C-4), creating four potential stereoisomers.

Molecular Formula C6H8F3NO2
Molecular Weight 183.13
CAS No. 2172035-70-8
Cat. No. B2725305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)oxolane-3-carboxamide
CAS2172035-70-8
Molecular FormulaC6H8F3NO2
Molecular Weight183.13
Structural Identifiers
SMILESC1C(C(CO1)C(F)(F)F)C(=O)N
InChIInChI=1S/C6H8F3NO2/c7-6(8,9)4-2-12-1-3(4)5(10)11/h3-4H,1-2H2,(H2,10,11)
InChIKeyYQRMWFFEMJBDSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)oxolane-3-carboxamide (CAS 2172035-70-8) — Structure, Physicochemical Identity, and Research Positioning


4-(Trifluoromethyl)oxolane-3-carboxamide (CAS 2172035-70-8) is a fluorinated heterocyclic building block comprising a tetrahydrofuran (oxolane) ring substituted at the 4-position with a trifluoromethyl (–CF₃) group and at the 3-position with a primary carboxamide (–CONH₂) group, with molecular formula C₆H₈F₃NO₂ and molecular weight 183.13 g/mol [1]. The compound is achiral as the isolated racemate but possesses two undefined stereocenters (C-3 and C-4), creating four potential stereoisomers [2]. Computed physicochemical properties include XLogP3 = 0.1, topological polar surface area (TPSA) = 52.3 Ų, five hydrogen bond acceptors, one hydrogen bond donor, and a single rotatable bond [1]. It is commercially catalogued as a research building block (e.g., Enamine EN300-1653481) with typical purity specifications, positioned for use in medicinal chemistry and agrochemical structure–activity relationship (SAR) exploration [3].

Why Unsubstituted Oxolane-3-carboxamide Cannot Replace 4-(Trifluoromethyl)oxolane-3-carboxamide in Structure-Activity Programs


The unsubstituted parent compound oxolane-3-carboxamide (CAS 871677-92-8, MW 115.13 g/mol, XLogP3 = –0.9) [1] and the 4-CF₃-substituted target (MW 183.13 g/mol, XLogP3 = 0.1) [2] differ fundamentally in lipophilicity, hydrogen-bonding capacity, and conformational ensemble. The –CF₃ group introduces a ~1.0 log unit increase in computed lipophilicity and triples the hydrogen bond acceptor count (from 2 to 5), altering membrane permeability, metabolic stability, and protein-binding profiles in ways that cannot be mimicked by unsubstituted or non-fluorinated analogs [3]. Class-level evidence on CF₃-substituted tetrahydrofuran building blocks further demonstrates that –CF₃ placement on the heterocyclic scaffold modifies pKₐ, LogP, and conformational preferences in a scaffold-dependent manner, meaning that regioisomeric or de-fluoro analogs are not interchangeable surrogates [4]. Substituting the target with the parent or a regioisomeric CF₃-analog in an established SAR series will produce uninterpretable or misleading structure–activity data.

Quantitative Differentiation Evidence for 4-(Trifluoromethyl)oxolane-3-carboxamide vs. Closest Analogs


Lipophilicity (XLogP3): Target vs. Parent Oxolane-3-carboxamide — A +1.0 Log Unit Increase from –CF₃ Substitution

The computed XLogP3 of 4-(trifluoromethyl)oxolane-3-carboxamide is 0.1, compared to –0.9 for the unsubstituted parent oxolane-3-carboxamide, representing a net increase of +1.0 log unit [1][2]. This shift moves the compound from a hydrophilic (XLogP3 < 0) to a moderately lipophilic (XLogP3 ≈ 0) regime, which is consequential for membrane permeability prediction in drug design.

lipophilicity physicochemical profiling drug-likeness

Hydrogen Bond Acceptor (HBA) Capacity: 5 Acceptors vs. 2 — A 2.5-Fold Increase in Polar Interaction Potential

4-(Trifluoromethyl)oxolane-3-carboxamide possesses five hydrogen bond acceptor sites (the carboxamide oxygen, the ring ether oxygen, and three fluorine atoms of the –CF₃ group) compared to only two acceptors (carboxamide oxygen and ring oxygen) in the parent oxolane-3-carboxamide [1][2]. The three additional fluorine-centered acceptors, while weaker than conventional carbonyl acceptors, contribute to unique C–F···H–X interaction geometries that are increasingly exploited in structure-based drug design [3].

hydrogen bonding molecular recognition structure-based design

Molecular Complexity and Heavy Atom Count: Target (192 / 12) vs. Parent (103 / 8) — Structural Elaboration Driving Scaffold Diversity

The target compound exhibits a molecular complexity score of 192 and contains 12 heavy atoms, compared to a complexity score of 103 and 8 heavy atoms for the parent oxolane-3-carboxamide [1][2]. The higher complexity reflects the presence of the trifluoromethyl group introducing additional topological features and stereochemical diversity (2 undefined stereocenters vs. 1 in the parent) [3]. This increased complexity translates to a more three-dimensional, saturated scaffold that aligns with modern medicinal chemistry preferences for higher fraction sp³ (Fsp³) character.

molecular complexity scaffold diversity lead optimization

Topological Polar Surface Area (TPSA) Parity: 52.3 Ų — Maintaining Favorable CNS/Oral Permeability Despite Increased Lipophilicity

Despite the introduction of the lipophilic –CF₃ group, the target compound retains an identical TPSA of 52.3 Ų as the parent oxolane-3-carboxamide [1][2]. This occurs because the three C–F bonds contribute minimally to polar surface area calculations while the carboxamide oxygen dominates the TPSA contribution. The net result is a compound with enhanced lipophilicity (XLogP3 = 0.1 vs. –0.9) but unchanged TPSA, a combination that is favorable for central nervous system (CNS) drug candidates (TPSA < 60–70 Ų threshold) while maintaining oral absorption potential.

polar surface area CNS drug design oral bioavailability

Class-Level CF₃ Effects on Saturated O-Heterocycles: Scaffold-Dependent LogP and pKₐ Modulation

A 2025 ChemRxiv study on CF₃-substituted tetrahydrofuran and tetrahydrothiophene building blocks established that CF₃ substitution consistently enhances acidity and produces scaffold-dependent lipophilicity changes. LogP measurements across the compound series highlighted that sulfur-containing motifs are the most lipophilic while sulfone derivatives are the least, demonstrating that the magnitude of the CF₃ effect is tunable by heteroatom identity and oxidation state [1]. For 4-(trifluoromethyl)oxolane-3-carboxamide, the oxolane (ether oxygen) scaffold with a neutral carboxamide places it in an intermediate lipophilicity regime distinct from both the more lipophilic thioether analogs and the less lipophilic sulfone derivatives.

fluorine chemistry physicochemical profiling building block design

Commercial Availability and Procurement Profile: Enamine Catalog Pricing at Research Scale

4-(Trifluoromethyl)oxolane-3-carboxamide is available through Enamine (Catalog EN300-1653481) as a research-grade building block with a lead time of approximately 7 days [1]. Published pricing (2023 data) at representative scales: 0.1 g at $2,822, 1 g at $3,207, 2.5 g at $6,287, and 10 g at $13,792 [1]. For comparison, the parent oxolane-3-carboxamide is available at substantially lower cost (e.g., $348 for unspecified quantity at 95% purity; $2,919/1g at 97% purity from alternative suppliers) , reflecting the additional synthetic steps required for regiospecific –CF₃ introduction at the oxolane 4-position.

commercial availability research procurement building block catalog

High-Value Application Scenarios for 4-(Trifluoromethyl)oxolane-3-carboxamide Based on Quantified Differentiation Evidence


Medicinal Chemistry SAR Exploration Requiring Controlled Lipophilicity Modulation Without TPSA Penalty

In lead optimization programs where the parent oxolane-3-carboxamide scaffold has been identified as a promising fragment or core, the 4-CF₃-substituted variant provides a +1.0 log unit lipophilicity increase (XLogP3 0.1 vs. –0.9) while maintaining an identical TPSA of 52.3 Ų [1][2]. This property combination is particularly valuable for CNS drug discovery programs where permeability must increase without breaching the TPSA threshold (<60–70 Ų) for brain penetration. The 5 hydrogen bond acceptors (vs. 2 in parent) additionally enable exploration of C–F···H–X interactions in protein binding sites [3].

Agrochemical Building Block for Fluorinated Carboxamide Bioisostere Design

The compound's –CF₃-substituted oxolane core with a primary carboxamide handle serves as a direct precursor for generating diverse amide derivatives via standard amide coupling chemistry at the –CONH₂ group [1]. Given that carboxamide derivatives featuring trifluoromethyl groups are actively investigated for nematicidal and fungicidal applications in agricultural research [2], this building block enables systematic SAR exploration where the oxolane 4-CF₃ regioisomer is specifically evaluated against the 2-CF₃ regioisomer, the parent, and other heterocyclic CF₃ variants. Class-level evidence confirms that CF₃ effects are scaffold-dependent, necessitating procurement of the exact regioisomer for reproducible agrochemical SAR [3].

Stereochemical Probe in Asymmetric Synthesis and Chiral Chromatography Method Development

With two undefined stereocenters (C-3 and C-4), 4-(trifluoromethyl)oxolane-3-carboxamide exists as a mixture of four stereoisomers — two diastereomeric pairs (cis and trans racemates) [1]. This stereochemical complexity, combined with the UV-transparent oxolane chromophore and the electron-withdrawing –CF₃ group providing distinctive ¹⁹F NMR signals, makes the compound a useful probe for developing chiral chromatographic separation methods. The increased molecular complexity (192 vs. 103 for parent) also supports its use as a test analyte for evaluating new chiral stationary phases or asymmetric synthetic methodologies targeting polysubstituted tetrahydrofurans [2].

Physicochemical Benchmarking in Fluorinated Heterocycle Library Design

As part of a broader fluorinated building block collection, 4-(trifluoromethyl)oxolane-3-carboxamide provides a well-characterized data point (XLogP3 = 0.1, TPSA = 52.3 Ų, HBA = 5, complexity = 192, heavy atoms = 12) [1] that complements other CF₃-substituted oxolane regioisomers and heterocycle types for library design [2]. The 2025 ChemRxiv study on CF₃-saturated heterocycles demonstrates that scaffold identity (O vs. S vs. SO₂) critically modulates the magnitude of CF₃-induced physicochemical changes [3]. Incorporating this compound into a screening library alongside its 2-CF₃ regioisomer, the thiolane analog, and the sulfone analog enables rigorous mapping of scaffold-CF₃ interaction effects on ADME properties.

Quote Request

Request a Quote for 4-(Trifluoromethyl)oxolane-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.